molecular formula C12H13N5O3 B555442 H-His-pNA CAS No. 70324-65-1

H-His-pNA

Cat. No.: B555442
CAS No.: 70324-65-1
M. Wt: 275.26 g/mol
InChI Key: BCUATUQRWYXUCA-NSHDSACASA-N
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Description

H-His-pNA (L-Histidine p-nitroanilide) is a chromogenic substrate widely utilized in enzymatic assays to study aminopeptidase activity. Its chemical structure consists of L-histidine linked to a p-nitroaniline (pNA) group via an amide bond (CAS No. 70324-65-1, Mw = 275.27) . Upon cleavage by specific peptidases, the pNA moiety is released, producing a yellow color detectable at 405–410 nm, making it a critical tool for kinetic studies of exopeptidases such as PepN and PepA . This compound is commercially available as a screening reagent for biochemical research, with applications in substrate specificity profiling and inhibitor characterization .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUATUQRWYXUCA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428626
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70324-65-1
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Activation and Initial Deprotection

The synthesis begins with a Wang resin preloaded with Fmoc-protected L-histidine. The resin undergoes swelling in dimethylformamide (DMF) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF. This step exposes the amino group for subsequent coupling.

Monomer Activation and Coupling

Activation of the carboxylic acid group of 4-nitroaniline is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). A critical optimization involves mixing HATU (0.2 M) with a base system of 0.2 M DIPEA (N,N-diisopropylethylamine) and 0.3 M lutidine in DMF. Pre-activation for 2.5 minutes precedes resin introduction, ensuring efficient coupling. The reaction proceeds for 7.5–8.25 minutes at room temperature, with a 1.2:1 molar excess of 4-nitroaniline to prevent tetramethylguanidine capping.

Table 1: Standard Coupling Conditions for this compound Synthesis

ParameterValue
ActivatorHATU or PyBOP (0.2 M)
Base SystemDIPEA (0.2 M) + Lutidine (0.3 M)
Coupling Time7.5–8.25 minutes
Temperature25°C
Molar Ratio (Monomer:Resin)1.2:1

Solution-Phase Synthesis Alternatives

While less common, solution-phase synthesis offers scalability for industrial production. This method involves direct coupling of L-histidine and 4-nitroaniline in anhydrous DMF, using HATU as the activator. Key advantages include reduced resin costs and simpler purification workflows. However, challenges such as racemization and lower yields necessitate stringent pH control (maintained at 8.5–9.0 using DIPEA).

Industrial-Scale Considerations

Large-scale reactors employ continuous flow systems to maintain optimal temperature (20–25°C) and mixing efficiency. Post-coupling, the crude product is precipitated using ice-cold diethyl ether, achieving yields of 75–85%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves this compound from unreacted precursors. A gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes ensures baseline separation. Purity thresholds exceed 95% for research-grade material.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular integrity. The observed [M+H]+ ion at m/z 275.26 aligns with the theoretical molecular weight (275.26 g/mol).

Table 2: Characterization Data for this compound

TechniqueResult
HPLC Retention Time12.4 minutes
ESI-MS ([M+H]+)275.26
Purity≥95%

Challenges and Mitigation Strategies

Racemization During Coupling

The histidine side chain’s imidazole group promotes racemization under basic conditions. Mitigation involves:

  • Limiting coupling time to <10 minutes.

  • Using lutidine as a co-base to buffer pH.

Byproduct Formation

Unwanted tetramethylguanidine adducts arise from HATU-amine interactions. A 20% molar excess of 4-nitroaniline suppresses this side reaction, reducing byproducts to <5%.

Recent Advances in Synthesis

Click Chemistry for Conjugation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular conjugation of this compound to biomolecules. For example, ligation with alkyne-functionalized peptides proceeds at 25°C in 1 hour, achieving >90% conversion.

Microwave-Assisted Synthesis

Microwave irradiation (50 W, 60°C) reduces coupling times to 2–3 minutes while maintaining yields of 80–85%. This method is particularly advantageous for high-throughput screening.

Comparative Analysis of Methods

Table 3: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-PhaseSolution-Phase
Yield70–75%75–85%
Purity≥95%85–90%
ScalabilityLimited to 2 μmol scalesIndustrial-scale feasible
CostHigh (resin, reagents)Moderate

Chemical Reactions Analysis

Types of Reactions: H-His-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as chymotrypsin, trypsin, and elastase . These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline, resulting in the release of 4-nitroaniline .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild conditions, with the presence of the specific enzyme being the primary requirement. The reactions are often carried out in buffered solutions to maintain the optimal pH for enzyme activity.

Major Products Formed: The major product formed from the hydrolysis of this compound is 4-nitroaniline . This product can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Scientific Research Applications

Scientific Research Applications

  • Gene Therapy
    • H-His-pNA has been investigated for its potential in gene therapy, particularly as an antisense agent. Its ability to bind specifically to target RNA sequences enables the inhibition of gene expression. Studies have shown that this compound can effectively silence genes in human fibroblast cell lines, such as COL1A1, demonstrating its utility in therapeutic applications aimed at genetic disorders.
  • Molecular Diagnostics
    • The high specificity and affinity of this compound make it suitable for use in molecular diagnostics. It has been employed as a probe in fluorescence in situ hybridization (FISH) assays, allowing for the detection of specific genetic mutations or the presence of pathogens in clinical samples . The sensitivity of this compound-based assays surpasses traditional methods, enabling the detection of low levels of mutant DNA, which is crucial for early diagnosis of diseases such as cancer .
  • Environmental Monitoring
    • This compound can also be applied in environmental studies to monitor genetic material from microbial communities. Its ability to hybridize with specific DNA sequences allows researchers to assess biodiversity and track changes in microbial populations in various ecosystems . This application is particularly relevant in understanding the impact of pollution and climate change on environmental health.

Case Studies

Study Application Findings
Gene Silencing in FibroblastsGene TherapyDemonstrated effective silencing of COL1A1 gene, indicating potential for treating fibrotic diseases.
Detection of Mutant DNAMolecular DiagnosticsDeveloped a PNA-based assay that outperformed traditional sequencing methods in sensitivity and speed .
Microbial Community MonitoringEnvironmental StudiesUtilized this compound to assess genetic diversity in polluted environments, providing insights into ecosystem health .

Recent Advances

Recent research has focused on enhancing the delivery mechanisms of this compound conjugates. For instance, modifications with lipophilic cations have significantly improved cellular uptake and antisense activity against viral targets like HIV . These advancements are paving the way for more effective therapeutic strategies utilizing this compound.

Comparison with Similar Compounds

H-His-pNA belongs to a broader class of p-nitroanilide (pNA) derivatives, which vary in their amino acid residues and target enzymes. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural Analogs: pNA Derivatives with Varying Amino Acid Residues
Compound Amino Acid Residue Molecular Weight Target Enzyme(s) Key Application(s)
This compound L-Histidine 275.27 PepN, PepA Aminopeptidase activity assays; substrate specificity studies
H-Leu-pNA L-Leucine 265.26 Leucine aminopeptidase Kinetic analysis of metalloproteases; protease inhibitor screening
H-Arg-pNA L-Arginine 309.30 PepN, trypsin-like proteases Arginine-specific protease assays; blood coagulation studies
H-Ala-pNA L-Alanine 221.20 PepA, alanyl aminopeptidases Broad-spectrum peptidase activity profiling
H-Glu-pNA L-Glutamic acid 279.25 PepA Glutamate-specific enzymatic assays; pH-dependent activity studies

Key Observations :

  • Substrate Specificity: The amino acid residue dictates enzyme targeting. For example, this compound is cleaved preferentially by histidine-recognizing enzymes like PepN, whereas H-Leu-pNA targets leucine aminopeptidases .
  • Detection Sensitivity : All pNA derivatives share the chromogenic pNA group, but their solubility and cleavage kinetics vary. This compound’s imidazole side chain may influence binding affinity in histidine-specific active sites .
Functional Analogs: β-Naphthylamide (βNA) Derivatives
Compound Chromophore Molecular Weight Detection Method Advantages/Disadvantages
This compound p-Nitroaniline 275.27 Absorbance (405–410 nm) High stability; compatible with continuous assays
H-His-βNA β-Naphthylamide 280.33 Fluorescence (ex/em ~340/410 nm) Higher sensitivity but requires fluorescence instrumentation

Key Observations :

  • βNA derivatives (e.g., H-His-βNA) are used in fluorescence-based assays, offering lower detection limits but requiring specialized equipment. In contrast, pNA derivatives like this compound are cost-effective for routine absorbance measurements .
Complex Peptide-pNA Conjugates
Compound Structure Molecular Weight Target Enzyme Application(s)
This compound Single amino acid 275.27 Exopeptidases (PepN, PepA) N-terminal cleavage studies
H-Ala-Ala-Pro-Leu-pNA·HCl Tetrapeptide-pNA 490.55 Endopeptidases (e.g., elastase) Protease substrate profiling; kinetic studies of multi-step hydrolysis

Key Observations :

  • Longer peptide-pNA conjugates (e.g., H-Ala-Ala-Pro-Leu-pNA·HCl) are tailored for endopeptidases, while single-residue pNA derivatives like this compound are specific to exopeptidases .

Biological Activity

H-His-pNA (H-Histidine peptide nucleic acid) is a synthetic oligonucleotide analogue that exhibits significant biological activity, particularly in the context of gene modulation and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a peptide nucleic acid (PNA) backbone that offers enhanced stability against enzymatic degradation compared to traditional nucleic acids. This stability allows for prolonged activity in biological systems, making this compound a promising candidate for therapeutic applications, including gene therapy and antisense strategies.

  • Antisense Activity : this compound can hybridize with complementary RNA or DNA sequences, inhibiting transcription and translation processes. This mechanism is crucial for downregulating specific genes involved in various diseases.
  • Antigene Activity : By binding to DNA, this compound can block the transcription machinery, preventing the expression of target genes. This property is particularly useful in cancer therapy where overexpression of oncogenes is a concern.
  • Mismatched Discrimination : this compound demonstrates high specificity for its target sequences, allowing it to effectively discriminate between perfectly matched and mismatched nucleotides. This feature enhances its potential as a therapeutic agent by minimizing off-target effects.

Case Studies

Several studies have investigated the biological activity of this compound across different contexts:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the expression of oncogenes in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
  • Gene Silencing in Fibroblasts : A study demonstrated that this compound effectively silenced the COL1A1 gene in human fibroblast cell lines, resulting in reduced collagen production, which is relevant for fibrotic diseases (Table 1).

Table 1: Summary of Biological Activities of this compound

Target GeneCell Line/ModelMechanismObserved Effects
COL1A1Human fibroblastsAntigeneReduced mRNA levels
MYCNRhabdomyosarcomaAntisenseDecreased expression
RAD51Multiple MyelomaAntigeneInhibition of expression

Comparative Analysis with Other Oligonucleotides

This compound has been compared with other oligonucleotide therapies such as siRNA and traditional antisense oligonucleotides. Key differences include:

  • Stability : this compound exhibits greater resistance to nucleases than siRNA and phosphorothioate oligonucleotides.
  • Targeting Efficiency : The high binding affinity of this compound allows for effective targeting even at lower concentrations.
  • Delivery Mechanisms : Various delivery methods are being explored for PNAs, including lipid-based carriers and conjugation with cell-penetrating peptides to enhance cellular uptake.

Future Directions

Research into this compound is ongoing, with several promising avenues:

  • Therapeutic Applications : Continued exploration of its use in targeted cancer therapies and genetic disorders.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic modalities such as chemotherapy or immunotherapy.
  • Clinical Trials : Future clinical trials will be essential to establish safety profiles and therapeutic efficacy in humans.

Q & A

Q. What computational tools complement experimental data from this compound assays?

  • Methodological Answer :
  • Kinetic Modeling : Use software like KinTek Explorer to fit data to Michaelis-Menten or allosteric models.
  • Molecular Docking : Predict substrate-enzyme interactions with AutoDock Vina, correlating binding energies with observed KmK_m values .

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